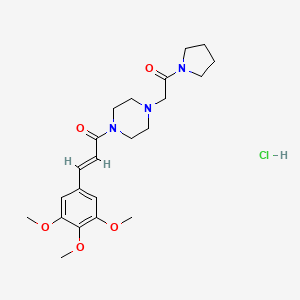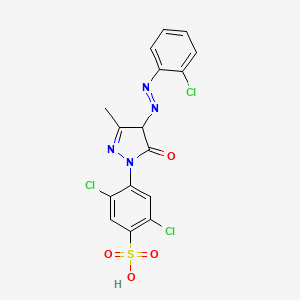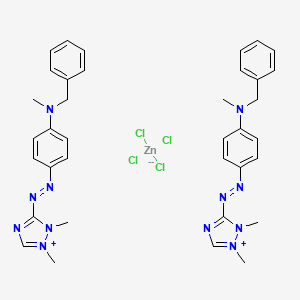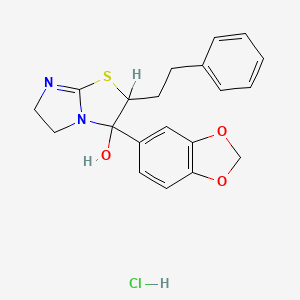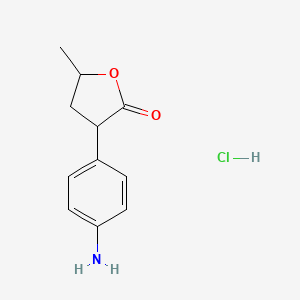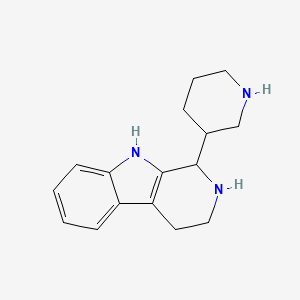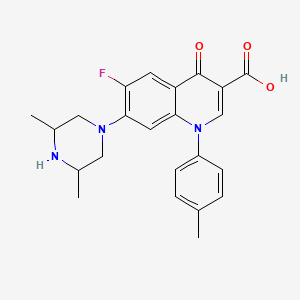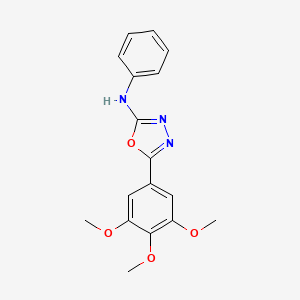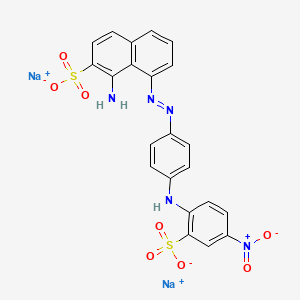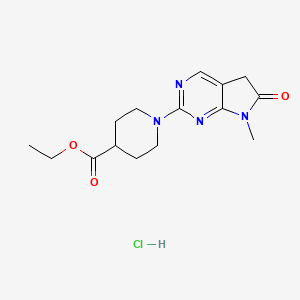
4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-,ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride: is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine carboxylic acid core, which is functionalized with a pyrrolopyrimidine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Carboxylic Acid Core: This can be achieved through the reaction of piperidine with a suitable carboxylating agent under controlled conditions.
Introduction of the Pyrrolopyrimidine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst.
Formation of the Monohydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolopyrimidine moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Industrial Chemistry: Its reactivity can be exploited in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolopyrimidine moiety could play a crucial role in binding to these targets, while the piperidine carboxylic acid core may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine carboxylic acid core but differ in their substituents.
Pyrrolopyrimidine derivatives: These compounds have the pyrrolopyrimidine ring system but may have different functional groups attached.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride lies in its combined structure, which integrates both the piperidine carboxylic acid and pyrrolopyrimidine moieties. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
122113-23-9 |
|---|---|
Molecular Formula |
C15H21ClN4O3 |
Molecular Weight |
340.80 g/mol |
IUPAC Name |
ethyl 1-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N4O3.ClH/c1-3-22-14(21)10-4-6-19(7-5-10)15-16-9-11-8-12(20)18(2)13(11)17-15;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
LOTLECDUCLFZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



